An In-depth Technical Guide to the Synthesis and Discovery of Isavuconazonium Sulfate
An In-depth Technical Guide to the Synthesis and Discovery of Isavuconazonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isavuconazonium sulfate, marketed as Cresemba®, is a second-generation, broad-spectrum triazole antifungal agent administered as a water-soluble prodrug.[1] Following administration, it is rapidly and completely converted by plasma esterases to its active moiety, isavuconazole.[2] Isavuconazole exhibits potent activity against a wide range of fungal pathogens, including Aspergillus species and the Mucorales, by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and key quantitative data related to isavuconazonium sulfate, intended for professionals in the field of drug development and research.
Discovery and Development
Isavuconazonium was developed to address the limitations of existing antifungal therapies, particularly the poor solubility of the active isavuconazole molecule. The addition of a water-soluble prodrug moiety allows for both intravenous and oral administration without the need for a cyclodextrin vehicle, which has been associated with nephrotoxicity.[4] The development program for isavuconazonium sulfate included extensive preclinical and clinical evaluations, culminating in the pivotal Phase 3 SECURE and VITAL trials. These studies demonstrated the non-inferiority of isavuconazole to voriconazole for the treatment of invasive aspergillosis and provided crucial efficacy and safety data for its use against mucormycosis and other rare invasive fungal diseases.[5][6]
Mechanism of Action
Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed by plasma esterases to the active antifungal agent, isavuconazole. Isavuconazole exerts its therapeutic effect by inhibiting the fungal enzyme lanosterol 14-α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, isavuconazole compromises the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.
Chemical Synthesis
The synthesis of isavuconazonium sulfate is a multi-step process that involves the initial synthesis of the active pharmaceutical ingredient, isavuconazole, followed by its conversion to the water-soluble prodrug.
Synthesis of Isavuconazole
A common synthetic route to isavuconazole involves the reaction of (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide with 2-bromo-4'-cyanoacetophenone.[7]
Synthesis of Isavuconazonium Sulfate
The conversion of isavuconazole to its prodrug, isavuconazonium sulfate, is a critical step to enhance its water solubility. A representative synthetic scheme is depicted below.
Experimental Protocols
Synthesis of Isavuconazole
Procedure:
-
Charge a round bottom flask with ethanol (250 ml), (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide (25.0 gm), and 4-cyanophenacyl bromide (18.4 gm) under stirring.[8]
-
Heat the reaction mixture to 70 °C.[8]
-
After completion of the reaction (monitored by a suitable chromatographic technique), remove the solvent under vacuum distillation.[8]
-
Add water (250 ml) and ethyl acetate (350 ml) to the reaction mass.[8]
-
Stir the mixture and adjust the pH to 7.0-7.5 using a 10% solution of sodium bicarbonate.[8]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude isavuconazole.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure isavuconazole.
Synthesis of Boc-Protected Isavuconazonium Iodide
Procedure:
-
Dissolve Isavuconazole (20 g) and [N-methyl-N-3((tert-butoxycarbonylmethylamino)acetoxymethyl)pyridine-2-yl]carbamic acid 1-chloro-ethyl ester (24.7 g) in acetonitrile (200 ml).[1]
-
Add potassium iodide (9.9 g) to the reaction mixture.[1]
-
Stir the reaction mixture at 47-50°C for 10-13 hours.[1]
-
Cool the reaction mixture to room temperature and filter through a celite bed, washing with acetonitrile.[1]
-
Concentrate the residue under reduced pressure to give the crude solid product.[1]
-
Purify the crude product by column chromatography to obtain the pure iodide form (yield: 36.5 g).[1]
Synthesis of Isavuconazonium Iodide Hydrochloride
Procedure:
-
Dissolve l-[[N-methyl-N-3-[(t-butoxycarbonylmethylamino)acetoxymethyl]pyridin-2-yl] carbamoyloxy]ethyl-l-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-cyanophenyl) thiazol-2-yl]butyl]-lH-[l ,2,4]-triazo-4-ium iodide (36.5 g) in ethyl acetate (600 ml).[1]
-
Cool the reaction mixture to -5 to 0 °C.[1]
-
Add ethyl acetate hydrochloride (150 ml) solution to the reaction mixture.[1]
-
Stir the reaction mixture for 4-5 hours at room temperature.[1]
-
Filter the reaction mixture and wash the obtained solid residue with ethyl acetate.[1]
-
Dry the solid under vacuum at room temperature for 20-24 hours to give the final product (yield: 32.0 g).[1]
Synthesis of Isavuconazonium Sulfate
Procedure:
-
Dissolve isavuconazonium bromide hydrobromide in a mixture of demineralized water and isopropyl acetate at 0-5°C.[7]
-
Add an aqueous solution of sulfuric acid (25% w/w) and stir the reaction mixture.[7]
-
Separate the phases and discard the organic phase.[7]
-
To the aqueous phase containing isavuconazonium bisulfate, add ammonium sulfate and stir until dissolution.[7]
-
Wash the aqueous phase with isopropyl acetate.[7]
-
Add a larger quantity of ammonium sulfate to the aqueous phase, followed by THF, and stir.[7]
-
Separate the phases and process the organic phase to precipitate isavuconazonium sulfate, which is then filtered, washed, and dried.
Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)
Procedure:
-
Antifungal Agent Preparation: Prepare stock solutions of isavuconazole in a suitable solvent and make serial dilutions in RPMI 1640 medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture on a suitable agar medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9]
-
Inoculation: Inoculate microtiter plates containing the serially diluted antifungal agent with the standardized fungal suspension.[9]
-
Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 48 hours for Aspergillus spp.).[10]
-
Reading of Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[10]
Quantitative Data
In Vitro Antifungal Activity
The in vitro activity of isavuconazole has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isavuconazole against key fungal species.
Table 1: Isavuconazole MIC Distribution for Aspergillus Species (CLSI Method) [10]
| Aspergillus Species Complex | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | ≤0.015 - >16 | 0.5 | 1 |
| A. flavus | ≤0.015 - 2 | 0.5 | 1 |
| A. niger | 0.12 - >16 | 1 | 2 |
| A. terreus | ≤0.015 - 4 | 0.5 | 1 |
Table 2: Isavuconazole MIC Distribution for Aspergillus Species (EUCAST Method) [9]
| Aspergillus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | 0.125 - 4 | 1 | 1 |
| A. flavus | 0.25 - 2 | 1 | 1 |
| A. niger | 0.5 - >8 | 2 | 4 |
| A. terreus | 0.125 - 2 | 0.5 | 1 |
Pharmacokinetic Properties
Isavuconazole exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long terminal half-life, allowing for once-daily dosing.
Table 3: Pharmacokinetic Parameters of Isavuconazole in Healthy Volunteers [11][12]
| Parameter | Value |
| Bioavailability | ~98% |
| Tmax (oral) | 1.5 - 2.0 hours |
| Terminal Half-life (t1/2) | 56 - 135 hours |
| Volume of Distribution (Vd) | 155 - 542 L |
| Total Systemic Clearance (CL) | 1.9 - 4.1 L/h |
| Protein Binding | >99% |
Clinical Efficacy
The efficacy of isavuconazole has been demonstrated in large-scale clinical trials.
Table 4: Key Efficacy Outcomes from the SECURE Trial (Isavuconazole vs. Voriconazole for Invasive Aspergillosis) [5][13]
| Outcome | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Difference (95% CI) |
| All-Cause Mortality (Day 42, ITT) | 18.6% | 20.2% | -1.0% (-7.8 to 5.7) |
| Overall Response (End of Therapy, mITT) | 35.0% | 36.4% | - |
Table 5: Key Efficacy Outcomes from the VITAL Trial (Isavuconazole for Mucormycosis) [6][14]
| Outcome (Day 42) | Isavuconazole (n=37) |
| All-Cause Mortality | 35% |
| Overall Response (Partial or Complete) | 11% (Partial) |
| Stable Disease | 43% |
| Progressive Disease | 3% |
Conclusion
Isavuconazonium sulfate represents a significant advancement in the treatment of invasive fungal infections. Its development as a water-soluble prodrug has overcome the solubility challenges of the active isavuconazole moiety, providing a valuable therapeutic option with a broad spectrum of activity and a favorable pharmacokinetic and safety profile. The synthetic pathways and experimental data presented in this guide offer a comprehensive resource for researchers and professionals in the field of antifungal drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. New Perspectives on Antimicrobial Agents: Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astellas Reports Additional Data On Positive Isavuconazole Phase 3 SECURE Study At ECCMID - BioSpace [biospace.com]
- 6. 824: An Open-Label Phase 3 Study of Isavuconazole (VITAL): Focus on Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4289840A1 - A process for preparing isavuconazonium sulfate - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. intertekinform.com [intertekinform.com]
- 10. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isavuconazole Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.3.2. Antifungal Activity Testing [bio-protocol.org]
- 13. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isavuconazole treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
